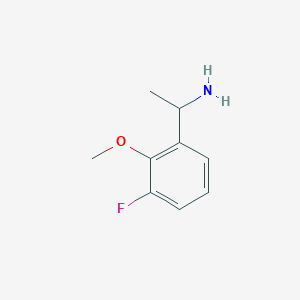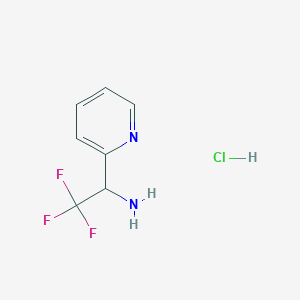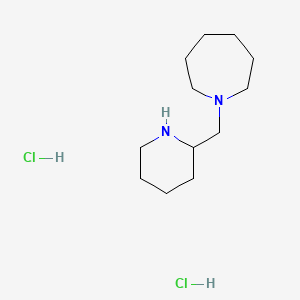
N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-pyrrolidinecarboxamide hydrochloride
Übersicht
Beschreibung
“N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-pyrrolidinecarboxamide hydrochloride” is a chemical compound with the CAS Number: 1220021-01-1. Its molecular weight is 262.78 . The IUPAC name for this compound is N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O2.ClH/c15-12(11-1-5-13-6-2-11)14-9-10-3-7-16-8-4-10;/h10-11,13H,1-9H2,(H,14,15);1H . This code provides a unique representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Cholesterol Biosynthesis Inhibition
The compound plays a role in the inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Research by Roth et al. (1991) demonstrated that certain derivatives, including tetrahydro-4-hydroxy-6-[2-(1H-pyrrol-1-yl)ethyl]-2H-pyran-2-ones, show substantial inhibitory potency, hinting at its potential use in treating hypercholesterolemia (Roth et al., 1991).
Cognitive Disorders Treatment
Verhoest et al. (2012) identified a derivative of this compound as a novel PDE9A inhibitor, showing promise in treating cognitive disorders. This inhibitor, PF-04447943, has proceeded to clinical trials, indicating its potential effectiveness in diseases with impaired cGMP signaling or cognition (Verhoest et al., 2012).
Antimicrobial Activity
Zhuravel et al. (2005) explored derivatives of tetrahydro-2H-pyran compounds for their antimicrobial properties. These compounds demonstrated significant activity against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Zhuravel et al., 2005).
Polymer Research
In the field of polymer research, Han et al. (1992) utilized dihydropyran-containing nucleic acid bases in copolymer synthesis. These copolymers, which include tetrahydro-2H-pyran derivatives, have potential applications in biotechnology and materials science (Han et al., 1992).
Calcium Channel Antagonist Activity
Shahrisa et al. (2011) synthesized tetrahydro-2H-pyran compounds as calcium channel antagonists. These compounds demonstrated moderate to weak effects on calcium channels, highlighting their potential in cardiovascular drug development (Shahrisa et al., 2011).
Anticancer Activity
Rao et al. (2018) synthesized derivatives of tetrahydrothieno-pyridine, a structure related to tetrahydro-2H-pyran, and evaluated their anticancer activities. The study provides insights into the potential use of these compounds in cancer therapy (Rao et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c14-11(10-2-1-5-12-10)13-8-9-3-6-15-7-4-9;/h9-10,12H,1-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVOKMNMKWDWGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



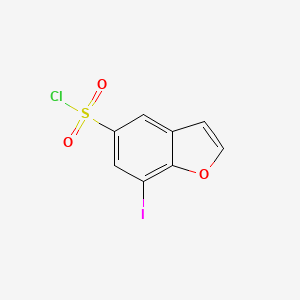
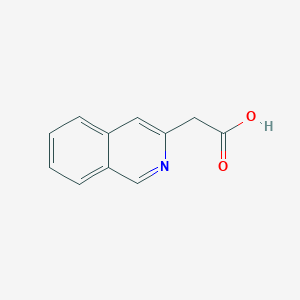
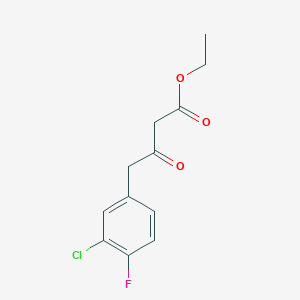
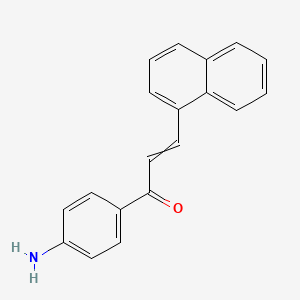
![1-[2-(3-Bromo-phenyl)-ethyl]-piperazine](/img/structure/B1395094.png)

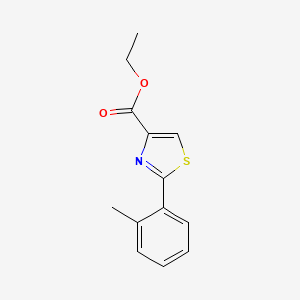
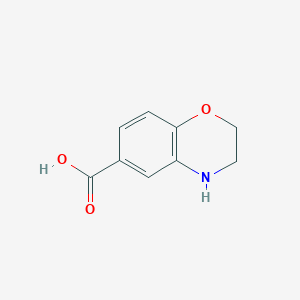
![[4-(Piperidin-4-yloxy)-phenyl]-methanol](/img/structure/B1395102.png)
